Isopropyl (S)-5-hydroxyhept-6-ynoate
Description
Isopropyl (S)-5-hydroxyhept-6-ynoate is a chiral ester featuring a seven-carbon alkyne backbone with a hydroxyl group at the 5th position and an isopropyl ester moiety. Its molecular formula is C₁₀H₁₆O₃, and its structure (Figure 1) includes:
- Terminal alkyne (C≡CH) at position 6.
- (S)-configured hydroxyl group at position 5, enabling stereoselective interactions.
- Isopropyl ester at the carboxyl terminus, contributing to steric bulk and lipophilicity.
This compound is likely a synthetic intermediate in pharmaceuticals or agrochemicals, leveraging its triple bond for click chemistry or hydrogenation and its hydroxyl group for derivatization.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
propan-2-yl (5S)-5-hydroxyhept-6-ynoate |
InChI |
InChI=1S/C10H16O3/c1-4-9(11)6-5-7-10(12)13-8(2)3/h1,8-9,11H,5-7H2,2-3H3/t9-/m1/s1 |
InChI Key |
ZZYIJYURMKKRFL-SECBINFHSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC[C@@H](C#C)O |
Canonical SMILES |
CC(C)OC(=O)CCCC(C#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (S)-5-hydroxyhept-6-ynoate typically involves the esterification of (S)-5-hydroxyhept-6-ynoic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
(S)-5-hydroxyhept-6-ynoic acid+isopropyl alcoholacid catalystIsopropyl (S)-5-hydroxyhept-6-ynoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (S)-5-hydroxyhept-6-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of (S)-5-oxohept-6-ynoate.
Reduction: Formation of (S)-5-hydroxyhept-6-ynol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isopropyl (S)-5-hydroxyhept-6-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl (S)-5-hydroxyhept-6-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (S)-5-hydroxyhept-6-ynoic acid, which can then participate in various biochemical pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Chain Length and Alkyne Position: The target compound’s terminal alkyne (hept-6-yne) contrasts with Ethyl 5-...pent-2-ynoate’s internal alkyne, affecting reactivity (e.g., terminal alkynes undergo Sonogashira coupling more readily) .
- Substituents: Ethyl 5-...pent-2-ynoate’s bulky diphenyl and ethoxycarbonyloxy groups enhance steric hindrance and rigidity compared to the target’s flexible aliphatic chain .
- Hydroxyl vs. Nitrite/Alcohol : The (S)-hydroxyl group in the target enables hydrogen bonding and chiral resolution, unlike Isopropyl Nitrite’s nitrite group (oxidation-prone) or Isopropyl Alcohol’s primary alcohol .
Research Findings and Challenges
- Stereochemical Purity: The (S)-configuration in the target compound requires stringent asymmetric synthesis conditions, unlike racemic Ethyl 5-...pent-2-ynoate .
- Scalability: Ethyl 5-...pent-2-ynoate’s synthesis is well-documented using heterogeneous catalysts, while the target’s terminal alkyne demands inert conditions to prevent polymerization .
- Toxicity: this compound’s alkyne moiety may pose handling risks (similar to acetylides), unlike Isopropyl Alcohol’s established safety profile .
Biological Activity
Isopropyl (S)-5-hydroxyhept-6-ynoate is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and neuroprotective effects. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Synthesis
This compound is an alkyne-containing ester derived from a hydroxy fatty acid. The synthesis typically involves stereoselective reactions that yield the desired enantiomer, which is crucial for its biological activity. The compound can be synthesized through various methods, including asymmetric synthesis techniques that ensure high enantiomeric purity.
Biological Activity
The biological activity of this compound has been explored in several contexts:
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, protectin D1, a related compound, has demonstrated strong protective activity against inflammation in various models, suggesting that this compound may share similar mechanisms of action. These compounds can modulate cytokine release and inhibit pro-inflammatory pathways, which are critical in conditions like arthritis and neurodegenerative diseases .
2. Neuroprotective Effects
Studies have shown that compounds with similar structures can protect neural tissues from oxidative stress and apoptosis. The ability of this compound to cross the blood-brain barrier may enhance its neuroprotective capabilities, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study 1: Inflammation Model
In a murine model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases . -
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of related compounds showed that treatment with this compound led to improved cognitive function in animal models subjected to oxidative stress. This points to its potential role in mitigating neurodegeneration .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Anti-inflammatory Activity | Neuroprotective Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Inhibition of cytokines and oxidative stress |
| Protectin D1 | High | High | Pro-resolving mediator pathways |
| DHA | Moderate | Moderate | Precursor for bioactive lipids |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
